

Application Notes and Protocols for Oxazine 750 in Flow Cytometry DNA Analysis

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Compound of Interest

Compound Name: Oxazine 750

Cat. No.: B1220077

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Introduction

Oxazine 750 is a far-red fluorescent dye that serves as a valuable tool for DNA content analysis in flow cytometry. Its excitation by a common 633 nm helium-neon laser and emission in the far-red spectrum make it suitable for multicolor experiments with minimal spectral overlap with fluorochromes excited by blue (488 nm) or violet (405 nm) lasers. This application note provides a detailed protocol for the use of **Oxazine 750** in analyzing DNA content for cell cycle studies, covering cell preparation, staining, data acquisition, and analysis.

Quantitative Data Summary

For reproducible and accurate results, it is crucial to standardize parameters such as dye concentration and instrument settings. The following table summarizes the key quantitative parameters for using **Oxazine 750** in flow cytometry.

Parameter	Value	Reference
Excitation Wavelength	633 nm	[1]
Emission Wavelength	> 665 nm	[1]
Staining Concentration	10 - 30 μ M	[1]
Cell Permeabilization	Ethanol fixation or detergent permeabilization	[1][2]
RNA Staining	No significant staining observed	[1]

Experimental Protocols

This section details the necessary steps for preparing, staining, and analyzing cells for DNA content using **Oxazine 750**.

Materials

- **Oxazine 750** dye
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol, ice-cold
- Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
- Detergent-based permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
- Flow cytometer equipped with a 633 nm laser and appropriate filters

Cell Preparation and Fixation

Two common methods for preparing cells for **Oxazine 750** staining are ethanol fixation and detergent permeabilization.

Method 1: Ethanol Fixation (Recommended for DNA analysis)

Ethanol fixation is a widely used method for cell cycle analysis as it denatures proteins and permeabilizes the cell membrane, allowing for stoichiometric DNA staining.[3]

- Harvest cells and centrifuge at 300-500 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet with cold PBS.
- Centrifuge again and discard the supernatant.
- Resuspend the cell pellet by gentle vortexing.
- While vortexing, slowly add ice-cold 70% ethanol dropwise to a final concentration of approximately 1×10^6 cells/mL.
- Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can often be stored at -20°C for an extended period.

Method 2: Detergent Permeabilization

Detergent-based permeabilization is a gentler alternative that can be useful when preserving certain cell surface markers.

- Harvest and wash cells as described in steps 1-3 of the ethanol fixation protocol.
- Resuspend the cell pellet in staining buffer.
- Add a detergent-based permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Incubate for 10-15 minutes at room temperature.
- Proceed immediately to the staining step.

Oxazine 750 Staining

- Following fixation or permeabilization, wash the cells with staining buffer.
- Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

- Resuspend the cell pellet in a near-isotonic staining buffer to a concentration of approximately 1×10^6 cells/mL.[\[1\]](#)
- Add **Oxazine 750** to a final concentration of 10-30 μ M. The optimal concentration may need to be determined empirically for different cell types.
- Incubate at room temperature for 15-30 minutes, protected from light. Incubation times may vary depending on the cell type and should be optimized.
- The cells are now ready for analysis on the flow cytometer. A final wash step is generally not required.

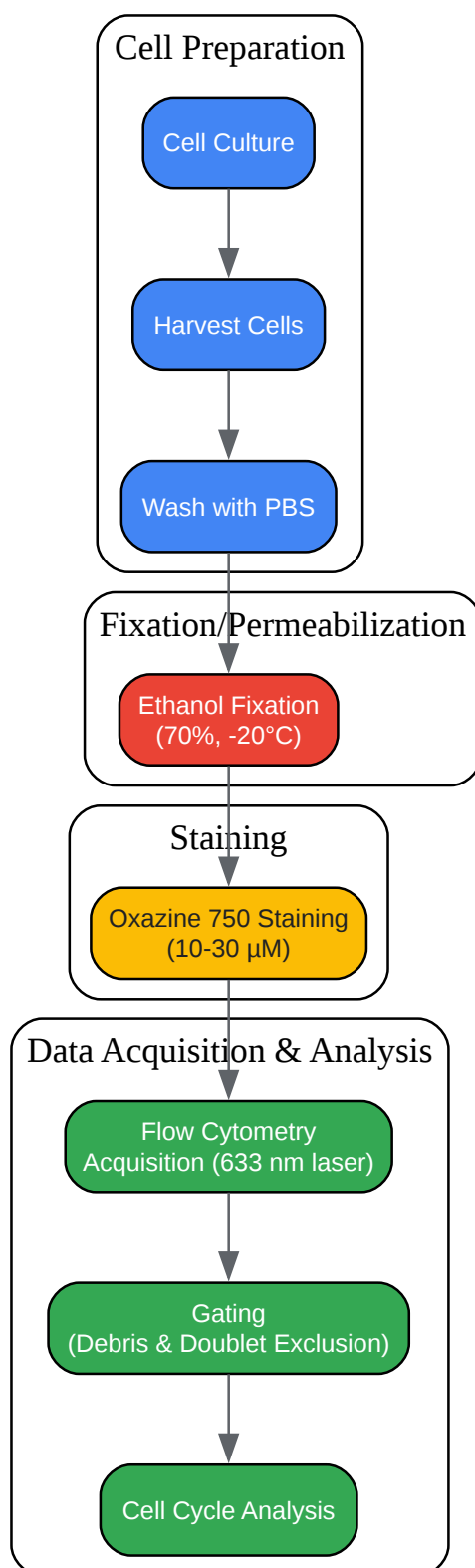
Flow Cytometry Acquisition and Analysis

- Set up the flow cytometer with a 633 nm laser for excitation.
- Collect the **Oxazine 750** fluorescence signal using a long-pass filter, typically >665 nm.
- Use a low flow rate during acquisition to ensure high-quality data.
- Create a histogram of the fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
- Implement a gating strategy to exclude debris and cell aggregates (doublets). This is typically done by plotting the pulse area versus pulse height or pulse width of the fluorescence signal.
- Analyze the resulting histogram using cell cycle analysis software to quantify the percentage of cells in each phase.

Visualizations

Experimental Workflow for Cell Cycle Analysis using Oxazine 750

The following diagram illustrates the general workflow for preparing and analyzing cells for DNA content with **Oxazine 750**.



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Figure 1. A flowchart of the experimental workflow.

Logical Relationship in Data Gating Strategy

This diagram outlines the hierarchical gating strategy for isolating single cells for accurate DNA content analysis.



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Figure 2. A diagram of the data analysis gating strategy.

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